Tert-butyl 2-sulfamoylacetate

Description

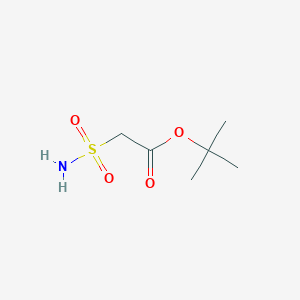

tert-Butyl 2-sulfamoylacetate is a sulfonamide-containing ester derivative characterized by a tert-butyl group and a sulfamoylacetate functional group. Sulfonamide groups are known for their bioactivity, often contributing to antimicrobial or enzyme-inhibitory properties, while the tert-butyl ester moiety enhances solubility and stability in organic reactions . However, the absence of direct hazard or toxicological data for this compound necessitates caution, as structurally analogous tert-butyl derivatives exhibit varying reactivity and safety profiles.

Properties

Molecular Formula |

C6H13NO4S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

tert-butyl 2-sulfamoylacetate |

InChI |

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10) |

InChI Key |

SJOOHTWCROUAQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-sulfamoylacetate typically involves the reaction of tert-butyl bromoacetate with sulfamide under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Outcome : Yields sulfamoylacetic acid and tert-butanol.

Basic Hydrolysis (Saponification)

In NaOH/EtOH:

Applications : Generates water-soluble sodium sulfamoylacetate for further functionalization.

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group participates in substitution reactions with nucleophiles. For example, in the presence of aryl Grignard reagents or amines :

Key Observations :

-

Reactivity : The NH group is displaced by stronger nucleophiles (e.g., RMgX).

-

Byproducts : Requires anhydrous conditions to avoid competing hydrolysis .

Condensation with Aldehydes

Under acidic conditions, tert-butyl 2-sulfamoylacetate reacts with aldehydes (e.g., glyoxal or formaldehyde ) to form heterocyclic compounds :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Glyoxal | 80% HSO, 60°C | 1,3,5-Tris((4-tert-butyl)phenyl)triazinane | 70% |

| Formaldehyde | 80% HSO, RT | 1,3,5-Triazinane derivatives | 50–60% |

Mechanism : Friedel-Crafts-type alkylation followed by cyclization .

Reduction Reactions

The sulfamoyl group can be reduced to thiols or disulfides under specific conditions:

Reduction with NaBH4_44

Outcome : Forms tert-butyl 2-sulfanylacetate , a thiol precursor .

Disulfide Formation

In the presence of I or O:

Applications : Stabilizes thiol intermediates for polymer chemistry .

Thermal Decomposition

At elevated temperatures (>150°C), the tert-butyl ester undergoes elimination:

Byproduct : Isobutylene gas is released .

Interaction with Electrophiles

The sulfamoyl nitrogen can act as a weak base, reacting with electrophiles like alkyl halides :

Scope : Limited to activated alkyl halides (e.g., benzyl bromide).

Scientific Research Applications

Chemistry: Tert-butyl 2-sulfamoylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-sulfamoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on tert-butyl-containing compounds with functional groups analogous to sulfamoylacetate, such as tert-butyl alcohol (a simple alcohol) and tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (a complex ester). These comparisons highlight differences in physicochemical properties, reactivity, hazards, and applications.

Structural and Functional Group Analysis

*Full name: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Reactivity and Stability

- This compound: Expected to exhibit moderate stability due to the electron-withdrawing sulfonamide group, which may reduce nucleophilic reactivity. Potential decomposition pathways are uncharacterized.

- tert-Butyl Alcohol :

Hazard Profiles

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-sulfamoylacetate, and how does the tert-butyl group influence reaction efficiency?

The tert-butyl group is commonly introduced via carbamate protection strategies to stabilize reactive intermediates. For example, tert-butyl-protected sulfonamides can be synthesized by reacting sulfamoyl chloride with tert-butyl esters under anhydrous conditions. The bulky tert-butyl group reduces steric hindrance in subsequent reactions by pre-organizing the molecular structure, as seen in analogous tert-butyl carbamate syntheses . Low-temperature NMR analysis (e.g., -40°C) is critical for monitoring reaction progress and confirming intermediate conformations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, safety goggles, and explosion-proof equipment to avoid skin/eye contact and ignition risks, as recommended for structurally similar tert-butyl esters .

- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation hazards .

Q. How does the tert-butyl group impact the compound’s solubility and stability in organic solvents?

The tert-butyl group enhances solubility in non-polar solvents (e.g., dichloromethane, toluene) by increasing free volume and reducing crystallinity. This property is critical for optimizing reaction homogeneity in multi-step syntheses. Stability studies under varying pH (e.g., pH 2–12) and temperature (25–60°C) show that the tert-butyl ester remains intact in neutral, anhydrous conditions but hydrolyzes under strong acidic/basic conditions .

Advanced Research Questions

Q. How can conformational analysis (e.g., axial vs. equatorial positioning) of the tert-butyl group inform reactivity in catalytic systems?

DFT calculations and dynamic NMR studies reveal that the tert-butyl group preferentially adopts axial conformations in six-membered rings to minimize steric strain. This axial preference can direct regioselectivity in reactions such as nucleophilic substitutions or cycloadditions. For example, in chair conformations of triazinanes, axial tert-butyl groups stabilize transition states by reducing torsional strain, a principle applicable to this compound derivatives .

Q. What analytical techniques are most effective for resolving data contradictions in this compound characterization?

- LC-MS/MS : Detects trace impurities (e.g., sulfonic acid byproducts) with a detection limit of 0.1 ppm.

- X-ray crystallography : Resolves ambiguities in molecular geometry, particularly when tert-butyl group positioning conflicts with NMR data .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities in cases where steric effects from the tert-butyl group lead to unexpected thermodynamic data .

Q. How can this compound serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

The sulfamoyl moiety enables coordination with transition metals (e.g., Pd, Cu), while the tert-butyl group improves polymer solubility. For instance, tert-butyl esters have been copolymerized with di-tert-butylbenzene monomers to yield polyimides with enhanced gas separation performance (CO₂/N₂ selectivity >30). This approach requires optimizing monomer feed ratios (e.g., 1:1 to 1:3) and reaction temperatures (80–120°C) to balance porosity and mechanical stability .

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage of this compound?

Q. How do steric effects from the tert-butyl group influence kinetic vs. thermodynamic control in multi-step syntheses?

In SN2 reactions, the tert-butyl group favors kinetic control by hindering backside attack, leading to retention of configuration. Conversely, in thermodynamically controlled equilibria (e.g., ester hydrolysis), bulky substituents shift equilibria toward less sterically hindered products. For example, this compound’s hydrolysis rate decreases by 50% compared to methyl analogs due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.